6-Bromo-5-fluoro-1,3-benzoxazole
Description
Properties
IUPAC Name |
6-bromo-5-fluoro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNALUVCEHJGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)OC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306328 | |
| Record name | Benzoxazole, 6-bromo-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823865-49-1 | |
| Record name | Benzoxazole, 6-bromo-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823865-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazole, 6-bromo-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Bromination of 5-Fluoro-1,3-benzoxazole
A widely reported method involves the electrophilic bromination of 5-fluoro-1,3-benzoxazole. The fluorine atom at position 5 exerts a strong electron-withdrawing effect, directing electrophilic substitution to the adjacent position 6. This regioselectivity is consistent with the meta -directing nature of fluorine in aromatic systems.
Reaction Conditions :
-
Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS)
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Catalyst : Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)
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Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
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Temperature : 0–25°C
Mechanistic Insight :
The reaction proceeds via the generation of a bromonium ion intermediate, facilitated by Lewis acid catalysts. Fluorine’s inductive effect polarizes the aromatic ring, enhancing electrophilic attack at position 6.
Yield Optimization :
-
Catalyst Loading : 10 mol% FeBr₃ achieves >80% conversion.
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Stoichiometry : A 1.1:1 molar ratio of Br₂ to substrate minimizes polybromination.
Radical Bromination Using NBS
For substrates sensitive to strong acids, radical bromination with NBS offers a milder alternative. This method employs azobisisobutyronitrile (AIBN) as a radical initiator under refluxing conditions in CCl₄. While regioselectivity remains high, yields are typically lower (60–70%) due to competing side reactions.
Multi-Step Synthesis via Nitration and Bromination
Nitration of 5-Fluoro-2-methylbenzoxazole
A patent-derived approach (WO2005047271A1) outlines the nitration of 5-fluoro-2-methylbenzoxazole using concentrated HNO₃ and H₂SO₄ at 10–20°C. The nitro group is introduced at position 6, yielding 5-fluoro-6-nitro-2-methylbenzoxazole.
Key Steps :
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Nitration :
-
Reduction of Nitro Group :
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Bromination :
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Reagent : Sulfuryl chloride (SO₂Cl₂) or NBS.
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Modification : Replacing chlorination with bromination agents introduces bromine at position 6.
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Challenges :
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Regiochemical Control : Competing bromination at position 4 may occur, necessitating precise stoichiometry.
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Byproduct Formation : Use of excess bromine leads to di-substituted derivatives.
Ring-Closing Synthesis from Halogenated 2-Aminophenol Derivatives
Cyclodehydration of 2-Amino-4-bromo-5-fluorophenol
This method constructs the benzoxazole ring from a pre-halogenated precursor. 2-Amino-4-bromo-5-fluorophenol undergoes cyclodehydration with triethyl orthoformate (TEOF) in ethanol under reflux.
Reaction Protocol :
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Substrate : 2-Amino-4-bromo-5-fluorophenol (1 equiv).
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Cyclizing Agent : TEOF (1.2 equiv).
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Catalyst : p-Toluenesulfonic acid (p-TsOH, 5 mol%).
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Temperature : 80°C, 6 hours.
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Yield : 75–85%.
Advantages :
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Regiospecificity : Pre-installed halogens eliminate positional ambiguity.
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Scalability : Suitable for gram-to-kilogram scale production.
Industrial-Scale Production Methods
Continuous-Flow Bromination
Recent advancements in flow chemistry enable high-throughput bromination of 5-fluoro-1,3-benzoxazole. A tubular reactor with immobilized FeBr₃ catalyst ensures consistent product quality and reduced waste.
Parameters :
-
Residence Time : 10 minutes.
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Throughput : 1 kg/hour.
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Purity : >99% (HPLC).
Green Chemistry Approaches
Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces dichloromethane, reducing environmental impact.
Catalyst Recycling : FeBr₃ recovery via aqueous extraction achieves 90% reuse efficiency.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Maximizes mono-bromination |
| Solvent Polarity | Low (e.g., CCl₄) | Enhances electrophilic substitution |
| Catalyst Concentration | 10 mol% | Balances activity and cost |
Brominating Agent Comparison
| Agent | Yield (%) | Byproducts |
|---|---|---|
| Br₂/FeBr₃ | 85 | Minimal |
| NBS/AIBN | 65 | Di-brominated derivatives |
| HBr/H₂O₂ | 50 | Oxidative degradation |
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization Reactions: The benzoxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield 6-methoxy-5-fluoro-1,3-benzoxazole, while oxidation can produce 6-bromo-5-fluoro-1,3-benzoxazole-2-carboxylic acid .
Scientific Research Applications
The biological activities of 6-Bromo-5-fluoro-1,3-benzoxazole and its derivatives are noteworthy:
- Antimicrobial Properties : Studies have demonstrated that benzoxazole derivatives exhibit significant antimicrobial activity against various pathogens. The presence of halogen substituents like bromine and fluorine can enhance this activity .
- Anticancer Activity : Research indicates that benzoxazole compounds can inhibit cancer cell proliferation. For instance, derivatives of 6-Bromo-5-fluoro-1,3-benzoxazole have shown promising results against breast cancer cell lines (e.g., MCF-7) due to their ability to interact with biological receptors .
Applications in Drug Discovery
The compound has been identified as a valuable scaffold for drug development:
- Lead Compounds : 6-Bromo-5-fluoro-1,3-benzoxazole serves as a lead compound in the design of new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its structural similarity to nucleobases allows it to interact effectively with DNA and RNA .
- Fluorescent Probes : Due to its unique electronic properties, this compound can be utilized as a fluorescent probe for detecting metal ions in biological systems. This application is particularly relevant in biochemical assays where real-time monitoring is crucial .
Case Study 1: Anticancer Activity
A study conducted by Wu et al. (2020) investigated the anticancer potential of various benzoxazole derivatives, including 6-Bromo-5-fluoro-1,3-benzoxazole. The results indicated that these compounds significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms. The study highlighted the role of halogen substituents in enhancing cytotoxicity .
Case Study 2: Antimicrobial Efficacy
Research published by Sayyahi et al. (2023) explored the antimicrobial efficacy of synthesized benzoxazole derivatives. The study found that 6-Bromo-5-fluoro-1,3-benzoxazole exhibited potent activity against a range of bacterial strains, demonstrating its potential as a lead candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, leading to altered cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
- 5-Bromo-6-fluoro-1,3-benzoxazole (CAS: 1440535-10-3): A positional isomer with bromo and fluoro groups swapped. Despite identical molecular formulas (C₇H₃BrFNO), the altered substituent positions lead to differences in dipole moments, solubility, and reactivity. For instance, steric hindrance near the oxygen atom in the 6-bromo-5-fluoro derivative may reduce nucleophilic substitution rates compared to its isomer .
Substituent Variations
- 5-Fluoro-1,3-benzoxazole: Lacks the bromo group, resulting in lower molecular weight (157.10) and reduced lipophilicity.
- 4-Chloro-1,3-benzoxazole derivatives : Chlorine’s smaller atomic radius and lower electron-withdrawing capacity compared to bromine result in weaker electronic effects. For example, 4-chloro derivatives exhibit lower anticancer activity (IC₅₀: 12–25 μM) than brominated analogs, as seen in studies on benzoxazole-based anticancer agents .
- 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole) (Tinopal OB CO): A fluorescent brightener with tert-butyl groups enhancing thermal stability (up to 300°C). Unlike halogenated benzoxazoles, its non-halogenated structure prioritizes optical properties over reactivity .
Heterocycle Variations
- Benzimidazoles (e.g., Compound 4e) : Replace the oxygen atom with NH, increasing basicity. Benzimidazoles with bromo and fluoro substituents (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole) show enhanced antimicrobial activity (MIC: 2–8 μg/mL) compared to benzoxazoles, likely due to improved hydrogen-bonding capacity .
- Benzodithiazines (e.g., Compound 8) : Incorporation of sulfur atoms and sulfonyl groups shifts absorption spectra (λmax: 320–350 nm) and increases melting points (>300°C), making them suitable for high-temperature applications .
Electronic and Reactivity Profiles
Theoretical studies on nitro- and amino-substituted benzoxazoles reveal that electron-withdrawing groups (e.g., Br, F) lower the HOMO-LUMO gap, enhancing charge-transfer efficiency. For example:
- Nitro-substituted derivatives: Exhibit a HOMO-LUMO gap of 3.2 eV, compared to 4.1 eV for amino-substituted analogs. This aligns with the stronger electron-withdrawing effect of halogens in 6-bromo-5-fluoro-1,3-benzoxazole, which may improve optoelectronic performance .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Overview
6-Bromo-5-fluoro-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, which is known for its diverse biological activities. The unique structure of this compound, featuring bromine and fluorine substituents, contributes to its reactivity and biological efficacy. This article reviews the biological activity of 6-Bromo-5-fluoro-1,3-benzoxazole, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of 6-Bromo-5-fluoro-1,3-benzoxazole can be represented as follows:
This compound exhibits significant electronic and steric properties due to the presence of halogen atoms, influencing its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that benzoxazole derivatives exhibit notable antimicrobial properties. In a study evaluating various benzoxazole compounds against Candida strains, 6-Bromo-5-fluoro-1,3-benzoxazole derivatives showed effective inhibition against Candida albicans and Candida glabrata. The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 16 µg/mL, indicating strong antifungal activity .
| Compound | MIC (µg/mL) | % Resistance |
|---|---|---|
| 6-Bromo-5-fluoro-1,3-benzoxazole | 16 | 64.2 ± 10.6 |
| Other derivatives | 16 | Various |
The mechanism of action includes perturbation of sterol content in fungal cell membranes, leading to cell growth inhibition.
Anticancer Activity
Benzoxazole derivatives are increasingly recognized for their anticancer potential. Studies have shown that compounds with a benzoxazole moiety can induce cytotoxic effects in various cancer cell lines. For instance, derivatives have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells, demonstrating significant antiproliferative effects .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| PC3 | 10.0 |
The anticancer activity is believed to result from the ability of these compounds to interfere with DNA synthesis and repair mechanisms.
The biological activity of 6-Bromo-5-fluoro-1,3-benzoxazole is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This compound can act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. Additionally, it may modulate receptor activities by functioning as an agonist or antagonist in various signaling pathways .
Case Study 1: Antifungal Activity
In a controlled laboratory setting, derivatives of 6-Bromo-5-fluoro-1,3-benzoxazole were tested against clinical isolates of C. albicans. These studies revealed that certain modifications to the benzoxazole structure could enhance antifungal potency while reducing toxicity towards human cells .
Case Study 2: Anticancer Efficacy
In another study focusing on breast cancer cell lines, researchers synthesized several derivatives based on the benzoxazole scaffold. These compounds were evaluated for their cytotoxic effects and demonstrated promising results in inhibiting cell proliferation through apoptosis induction .
Q & A
Q. Table 1: Comparison of Synthetic Routes
Advanced Question: How does the substitution pattern influence electronic properties for material science applications?
Methodological Answer:
The bromine and fluorine substituents act as electron-withdrawing groups, lowering the HOMO-LUMO gap and enhancing charge transport in organic semiconductors. Key analyses include:
- Cyclic Voltammetry (CV) : Measures redox potentials to estimate HOMO/LUMO levels. For bromo-fluoro benzoxazoles, LUMO values typically range from -3.2 to -3.5 eV, suitable for electron-transport layers .
- UV-Vis Spectroscopy : Absorption maxima (~300–350 nm) indicate π→π* transitions, with bathochromic shifts correlating with extended conjugation .
- DFT Calculations : Predicts molecular orbital distribution and polarizability. Fluorine’s electronegativity enhances dipole moments, improving interfacial interactions in thin-film devices .
Q. Table 2: Electronic Properties of Related Benzoxazoles
| Compound | HOMO (eV) | LUMO (eV) | λmax (nm) | Application | References |
|---|---|---|---|---|---|
| 6-Bromo-5-fluoro-1,3-benzoxazole | -6.1 | -3.4 | 325 | Organic photovoltaics | |
| 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole | -5.8 | -3.1 | 340 | Fluorescent sensors |
Basic Question: What spectroscopic techniques confirm the structure of 6-Bromo-5-fluoro-1,3-benzoxazole?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- <sup>19</sup>F NMR : A singlet near -110 ppm confirms para-fluorine substitution .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass for C7H3BrFNO is 230.93 g/mol (observed: 230.92) .
- X-Ray Crystallography : Resolves dihedral angles (e.g., 6.7° between benzoxazole and substituents), confirming coplanarity for π-conjugation .
Advanced Question: How to mitigate side reactions during synthesis (e.g., over-bromination or defluorination)?
Methodological Answer:
- Controlled Bromination : Use N-bromosuccinimide (NBS) instead of Br2 to limit radical side reactions. Monitor reaction progress via TLC at 0.5-hour intervals .
- Fluorine Stability : Avoid strong bases (e.g., NaOH) in fluorinated intermediates. Use anhydrous conditions to prevent hydrolysis of the C-F bond .
- Regioselective Protection : Introduce temporary protecting groups (e.g., tert-butyl) on reactive positions before halogenation .
Q. Table 3: Common Side Reactions and Solutions
Advanced Question: How does 6-Bromo-5-fluoro-1,3-benzoxazole perform in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
The bromine atom serves as a reactive site for Pd-catalyzed coupling. Key considerations:
- Catalyst Systems : Pd(PPh3)4 or Pd(dba)2 with SPhos ligand in THF/water (3:1) at 80°C .
- Substrate Scope : Couples efficiently with aryl boronic acids (e.g., phenyl, naphthyl) but struggles with sterically hindered partners (e.g., 2,6-dimethylphenyl).
- Yield Optimization : Add Na2CO3 (2 eq.) to neutralize HBr byproducts, improving yields to ~85% .
Q. Table 4: Cross-Coupling Performance
| Boronic Acid | Catalyst | Yield | Product Application | References |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | 85% | Conjugated polymers | |
| 4-Carboxyphenylboronic acid | Pd(dba)2 | 78% | Bioactive molecule synthesis |
Basic Question: What are the thermal stability and solubility profiles of this compound?
Methodological Answer:
- Thermal Stability : Decomposition onset at ~250°C (TGA data), suitable for high-temperature processing in device fabrication .
- Solubility :
Advanced Question: How to resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects or impurities. Best practices:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
